molecular formula C8H3Cl2F5O B1410624 2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride CAS No. 1803831-47-1

2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410624
CAS No.: 1803831-47-1
M. Wt: 281 g/mol
InChI Key: LVRVCCVNIYGDDY-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride is an organic compound with the molecular formula C8H3Cl2F5O It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzotrifluoride derivative.

    Chlorination: The benzotrifluoride derivative undergoes chlorination to introduce chlorine atoms at the 2 and 3 positions of the benzene ring.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethoxy reagent reacts with the chlorinated benzotrifluoride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature,

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-3-1-2-4(16-7(11)12)5(6(3)10)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRVCCVNIYGDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride
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2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride
Reactant of Route 3
2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride
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2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride
Reactant of Route 5
2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride
Reactant of Route 6
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2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride

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